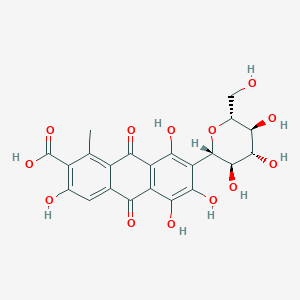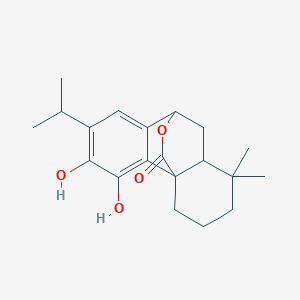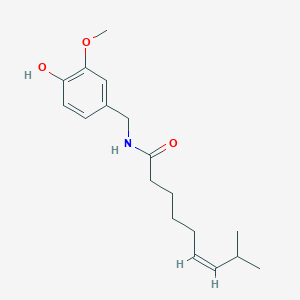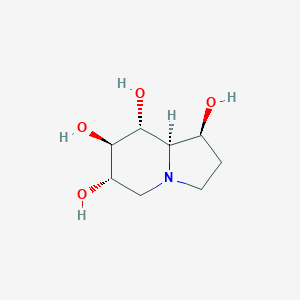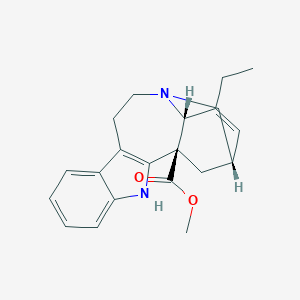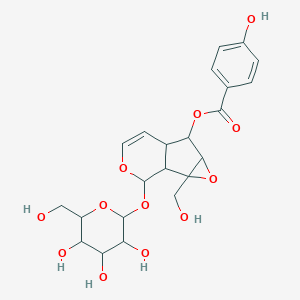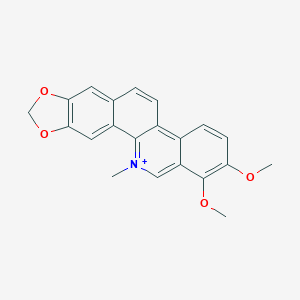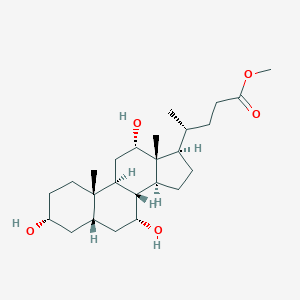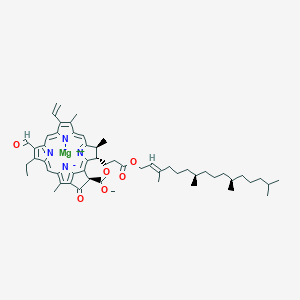
Cinchonidine
Overview
Description
Cinchonidine is an alkaloid found in Cinchona officinalis and Gongronema latifolium. It is used in asymmetric synthesis in organic chemistry . It belongs to the orthorhombic crystal system and P 212121 space group .
Synthesis Analysis
Cinchonidine has been used in the synthesis of novel molecules. For example, ten novel molecules have been designed with an amalgamation of cinchonidine, carbohydrate moiety, and triazole ring by utilizing copper-catalyzed click reaction of cinchonidine-derived azide and clickable glycosyl alkynes .
Molecular Structure Analysis
Cinchonidine has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . The structure of cinchonidine includes three conformers that are substantially populated at room temperature .
Chemical Reactions Analysis
Cinchonidine and its stereoisomer cinchonine have long been used to direct chirality in the synthesis of asymmetric organic compounds . Dutch chemists have created chiral metals by crystallizing their salts in the presence of cinchonidine .
Physical And Chemical Properties Analysis
Cinchonidine has a molar mass of 294.43 g/mol. It has a density of 1.2 g/mL, a melting point of 204 to 205 °C, and a boiling point of 464.5 °C. It is slightly soluble in water .
Scientific Research Applications
Cinchonidine: A Comprehensive Analysis of Scientific Research Applications
Enantioselective Chromatography: Cinchonidine is utilized as a chiral stationary phase in enantioselective chromatography, aiding in the separation of enantiomers and contributing to the analysis and purification of chiral substances .
Antimalarial Activity: Historically known for its antimalarial properties, Cinchonidine continues to be studied for its effectiveness against malaria, particularly in drug-resistant strains .
Anticancer Potential: Research is exploring Cinchonidine’s anticancer properties, investigating its efficacy in inhibiting cancer cell growth and proliferation .
Antioxidant Properties: Cinchonidine exhibits antioxidant capabilities, which are being examined for their potential to protect cells from oxidative stress and related diseases .
Antidiabetic Activity: Studies are looking into the antidiabetic effects of Cinchonidine, focusing on its ability to modulate blood sugar levels and improve insulin sensitivity .
Antifungal and Antimicrobial Effects: Cinchonidine’s antifungal and antimicrobial activities are under investigation, with a focus on developing new treatments for fungal and bacterial infections .
Antiobesity and Metabolic Regulation: Research into Cinchonidine’s antiobesity effects is ongoing, examining its role in weight management and metabolic health .
Neuropharmacological Applications: Cinchonidine is being studied for its potential use in treating conditions like muscle cramps and as a hair growth stimulant due to its diverse neuropharmacological properties .
Mechanism of Action
Target of Action
Cinchonidine, a major member of the Cinchona alkaloids, is primarily used as an antimalarial agent . Its primary targets are the malaria-causing Plasmodium parasites . These parasites are responsible for the degradation of hemoglobin in erythrocytes .
Mode of Action
It is generally assumed that cinchonidine, like other cinchona alkaloids, prevents the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) . This interaction inhibits the growth and multiplication of the Plasmodium parasites .
Biochemical Pathways
The biochemical pathways affected by Cinchonidine are related to the lifecycle of the Plasmodium parasites. By preventing the polymerization of toxic hematin, Cinchonidine disrupts the parasites’ ability to grow and multiply within red blood cells . This disruption affects the downstream effects of the parasites’ lifecycle, including their ability to cause the symptoms associated with malaria .
Pharmacokinetics
It has been reported that the mean plasma concentration for cinchonidine is approximately 25 mg/L . This suggests that Cinchonidine has a significant bioavailability, which is crucial for its effectiveness as an antimalarial agent .
Result of Action
The molecular and cellular effects of Cinchonidine’s action primarily involve the inhibition of the growth and multiplication of Plasmodium parasites within red blood cells . This inhibition results in a decrease in the severity of malaria symptoms and can potentially save lives . Additionally, Cinchonidine has been reported to exhibit cell-protective effects against certain types of cell damage .
Action Environment
The action, efficacy, and stability of Cinchonidine can be influenced by various environmental factors. For instance, the natural environmental conditions such as temperature and humidity, as well as the type of soil, can have a substantial impact on the germination of Cinchona plants, which produce Cinchonidine . This suggests that the production and availability of Cinchonidine can be influenced by environmental conditions, which in turn can affect its action and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-KODHJQJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883396 | |
| Record name | Cinchonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonidine | |
CAS RN |
485-71-2, 118-10-5 | |
| Record name | Cinchonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINCHONIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U622LRA8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cinchonidine in heterogeneous catalysis?
A: Cinchonidine is a chiral modifier frequently employed in heterogeneous catalysis, especially in the enantioselective hydrogenation of prochiral ketones and α,β-unsaturated carboxylic acids. [, , , , , ] When adsorbed on metal surfaces like platinum or palladium, it creates a chiral environment that favors the formation of one enantiomer over the other. [, , ]
Q2: How does cinchonidine adsorb on metal surfaces like platinum?
A: Cinchonidine adsorbs on platinum surfaces primarily via its quinoline moiety. [, , ] The adsorption mode is coverage-dependent, with multiple species coexisting on the surface. [, , ] At low concentrations, a predominantly flat adsorption mode is observed, whereas at higher concentrations, tilted species, including α-H abstracted and N lone pair bonded cinchonidine, emerge. [, , ]
Q3: What is the significance of the different adsorption modes of cinchonidine?
A: The different adsorption modes of cinchonidine on platinum surfaces have significant implications for enantioselectivity. [] It is suggested that the flat-lying orientation of the quinoline ring, prevalent at intermediate concentrations, is associated with optimal activity and enantioselectivity in catalytic processes. []
Q4: How does the choice of solvent impact cinchonidine's behavior in heterogeneous catalysis?
A: The solvent plays a crucial role in cinchonidine adsorption and catalytic performance. [, ] Non-polar solvents, such as cyclohexane, allow adsorbed cinchonidine to remain on the platinum surface, while more polar solvents, like dichloromethane, facilitate its removal. [] This behavior correlates with cinchonidine solubility and the overall catalytic performance. [] For example, in the hydrogenation of ethyl pyruvate, ethanol as a solvent leads to higher enantioselectivity in a fixed-bed reactor compared to acetic acid, while the opposite is observed in a batch reactor. []
Q5: What is the role of hydrogen in cinchonidine adsorption and catalytic activity?
A: Hydrogen plays a critical role in preparing effective cinchonidine-modified platinum catalysts. [, ] Initially, it conditions the surface by reducing and removing contaminants, facilitating cinchonidine adsorption. [, ] Subsequently, hydrogen can hydrogenate the quinoline fragment of cinchonidine, promoting its desorption. [] Catalysts prepared and used under strictly anaerobic conditions display negligible activity and enantioselectivity, highlighting the importance of oxygen in successful catalyst preparation. []
Q6: How does the size of platinum particles affect cinchonidine's adsorption and catalytic activity?
A: The size of platinum particles influences the distribution of different cinchonidine conformations on the surface. [, ] Smaller particles, or those where platinum domains are reduced by alloying with gold, tend to disfavor the formation of flat-lying cinchonidine species. [, ] This can impact the enantioselectivity of the catalyst.
Q7: Can cinchonidine be immobilized on a support for heterogeneous catalysis?
A: Yes, cinchonidine can be immobilized on supports like silica for heterogeneous catalysis. [, ] One strategy involves functionalizing cinchonidine with a triethoxysilane group for subsequent attachment to silica. [] This immobilization can lead to catalysts with comparable or even superior performance to systems where cinchonidine is added directly to the reaction mixture. []
Q8: Are there other molecules besides cinchonidine used as chiral modifiers in heterogeneous catalysis?
A: Yes, various molecules besides cinchonidine are used as chiral modifiers, including O-phenyl derivatives of cinchonidine, (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE), and synthetic ligands like quiphos. [, , ] The structure and properties of the modifier can significantly impact the adsorption mode and the resulting enantioselectivity of the catalyst. [, ]
Q9: What is the molecular formula and weight of cinchonidine?
A9: The molecular formula of cinchonidine is C19H22N2O, and its molecular weight is 294.38 g/mol.
Q10: What spectroscopic techniques are typically used to characterize cinchonidine and its interactions?
A10: Several spectroscopic techniques are employed to characterize cinchonidine, including:
- Nuclear Magnetic Resonance (NMR): This technique is essential for determining the structure, conformation, and interactions of cinchonidine in solution. [, , , , ] It provides information about the spatial arrangement of atoms, hydrogen bonding, and the presence of different conformers. [, , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy, including attenuated total reflection infrared (ATR-IR) spectroscopy, is used to study the adsorption of cinchonidine on metal surfaces. [, , , , , ] It provides insights into the binding modes of cinchonidine and its interactions with the surface and other molecules. [, , , , , ]
- Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for studying adsorbed species on metal surfaces, enabling the investigation of cinchonidine's orientation and interactions on platinum. [, ]
Q11: How does modification of the cinchonidine structure affect its activity and selectivity?
A: Modifying the cinchonidine structure can significantly impact its performance as a chiral modifier. [, , , , , ] For example:
- C9-O-substitution: Introducing bulky substituents at the C9-OH group can lead to lower enantioselectivity and even reverse the enantiomeric preference in some cases. []
- Quinuclidine nitrogen modification: Altering the quinuclidine nitrogen, such as through quaternization, can impact its interaction with the substrate and the metal surface, influencing both activity and selectivity. [, , ]
- Hydrogenation of the quinoline ring: Hydrogenating the quinoline ring can affect its adsorption geometry and interaction with the metal surface, impacting the enantioselectivity. [, ]
Q12: What is the role of computational chemistry in understanding cinchonidine's behavior?
A: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has proven valuable in understanding cinchonidine's behavior. [, , , , ] These calculations provide insights into:
- Conformational analysis: Identifying and analyzing the stability of different cinchonidine conformations in solution and on surfaces. [, , , ]
- Adsorption energies: Determining the strength of interaction between cinchonidine and metal surfaces in various orientations. [, ]
- Mechanistic understanding: Proposing and evaluating models for the interaction of cinchonidine with substrates like pyruvate and the origin of enantioselectivity in catalytic reactions. []
Q13: What are some other applications of cinchonidine beyond heterogeneous catalysis?
A13: Apart from its role in catalysis, cinchonidine finds applications in:
- Chiral resolution: It can be used as a resolving agent to separate enantiomers of chiral compounds through the formation of diastereomeric salts. []
Q14: What analytical techniques are used to quantify cinchonidine?
A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of cinchonidine in various matrices. [, , ] This technique allows for separation and detection of cinchonidine, even in complex mixtures.
Q15: What are some of the challenges and future directions in cinchonidine research?
A15: Despite extensive research, several challenges and exciting research directions remain in the field of cinchonidine, including:
- Elucidating the precise mechanism of enantioselection: While various models have been proposed, the exact mechanism by which cinchonidine induces enantioselectivity in heterogeneous catalysis is still debated and requires further investigation. [, ]
- Designing more efficient and selective catalysts: Developing new synthetic methodologies and strategies to immobilize cinchonidine on various supports with improved control over its orientation and accessibility could lead to more efficient and selective catalysts. []
- Exploring alternative applications: Given its diverse properties, investigating other potential applications of cinchonidine, particularly in the biomedical field, holds promise. [, ] This requires a deeper understanding of its biological activity, toxicity, and pharmacokinetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



